molecular formula C13H8ClN3O B8355388 6-(6-Chloropyrimidin-4-yloxy)quinoline

6-(6-Chloropyrimidin-4-yloxy)quinoline

Cat. No.: B8355388
M. Wt: 257.67 g/mol
InChI Key: AVWGCWFWYOZVEF-UHFFFAOYSA-N
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Description

6-(6-Chloropyrimidin-4-yloxy)quinoline is a chemical building block of interest in medicinal chemistry and infectious disease research. It belongs to the class of quinolinyl pyrimidines, which have been identified as potent inhibitors of Type II NADH dehydrogenase (NDH-2), an essential enzyme in the electron transport chains of numerous microbial pathogens . This makes such compounds valuable tools for investigating new antimicrobial strategies, particularly against drug-resistant strains like Mycobacterium tuberculosis and ESKAPE pathogens . The structural motif of a chloropyrimidine linked to a quinoline offers a versatile site for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and solubility . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules aimed at developing novel therapeutics targeting bacterial energy metabolism. The compound is provided for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxyquinoline

InChI

InChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H

InChI Key

AVWGCWFWYOZVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyrimidin-4-yloxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for N-arylation, phenylhydrazine for the formation of quinoline derivatives, and sodium carbonate for N-alkylation .

Major Products Formed

Major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinolinyl pyrimidines, including this compound, have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in microbial pathogens . This inhibition disrupts the electron transfer chain, leading to the death of the pathogen.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Findings :

  • 6-Position Substitution: Compounds with 6-substituents (e.g., chloro, aroyl) often retain or enhance activity compared to 7-chloro analogs. For instance, 6-aroylquinoline (B014) exhibits potent cytotoxicity against cancer cells (IC₅₀ = 24.4 nM) .
  • 7-Chloro vs. 6-Chloro: 7-Chloroquinoline derivatives dominate antimalarial research, but 6-substituted analogs show comparable or superior activity in certain contexts, particularly when paired with pyrimidine or aroyl groups .

Pyrimidine-Modified Analogs

Pyrimidine substitutions are pivotal for optimizing target binding. Notable examples include:

2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline
  • Structure: Features a pyrimidin-4-yloxy group at the 3-position of quinoline.
  • Comparison: Unlike 6-(6-chloropyrimidin-4-yloxy)quinoline, this compound’s pyrimidine group is at the 3-position, reducing steric hindrance and altering binding kinetics .
4-Amino-6-arylpyrimidines
  • Structure: Pyrimidine rings with amino and aryl groups at positions 4 and 5.
  • Activity : Demonstrated efficacy in electrochemical coupling reactions for drug synthesis, though less potent than 6-chloropyrimidinyloxy derivatives in cellular assays .

Solubility and Pharmacokinetic Profiles

The introduction of polar groups (e.g., morpholine, piperazine) improves solubility but may reduce membrane permeability:

Compound Solubility (mg/mL) LogP Notes Reference
This compound 0.15 3.2 Moderate bioavailability
6-(Morpholine-4-sulfonyl)quinoline 1.8 2.1 Enhanced aqueous solubility
7-Chloroquinoline 0.08 3.8 Poor solubility

Key Insight: The 6-chloropyrimidinyloxy group balances lipophilicity and polarity, making it more soluble than 7-chloroquinoline but less than morpholine-sulfonyl derivatives .

Antiplasmodial and Anticancer Activity

  • Reversed Chloroquine Analogs: 6-Substituted quinolines with chloro or methyl groups show antiplasmodial activity comparable to 7-chloro derivatives (EC₅₀ = 15–30 nM) .
  • Mechanistic Differences: this compound likely targets DNA topoisomerases or kinases, whereas 6-aroylquinoline (B014) induces apoptosis via p53-independent pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(6-Chloropyrimidin-4-yloxy)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the hydroxyl group of a pyrimidine derivative displaces a chlorine atom on a quinoline precursor. Key parameters include:

  • Base selection : Use strong bases like K₂CO₃ or NaH to deprotonate the hydroxyl group and activate the nucleophile .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing transition states .
  • Temperature control : Reactions typically proceed at 80–120°C; elevated temperatures may improve yield but risk side reactions .
    • Characterization : Confirm product purity via HPLC (>95%) and structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies protons on the quinoline and pyrimidine rings, while ¹³C NMR confirms carbon environments (e.g., C-Cl at ~150 ppm) .
  • X-ray Crystallography : Resolves bond angles and torsional strain between the quinoline and pyrimidine moieties, critical for understanding steric effects .
  • UV-Vis Spectroscopy : Monitors π→π* transitions in the aromatic system (λmax ~250–300 nm), useful for stability studies .

Q. What are the key safety precautions when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental contamination .
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to limit dispersion .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the pyrimidine ring to identify reactive sites (e.g., C4 vs. C6 positions) .
  • Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction media (e.g., DMSO vs. THF) .
  • Hammett Analysis : Quantify substituent effects on reaction rates using σ values for meta/para substituents .

Q. What strategies can resolve contradictions in reported biological activities of quinoline-pyrimidine hybrids?

  • Methodological Answer :

  • Dose-response studies : Test across a wide concentration range (nM–μM) to distinguish specific vs. off-target effects .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT/WST-1) to validate mechanisms .
  • Meta-analysis : Compare structural analogs (e.g., selenium-containing quinolines) to isolate pharmacophore contributions .

Q. How do structural modifications to the quinoline core affect pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., -OCH₃, -CF₃) at C2/C8 positions to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute pyrimidine with triazine to assess impact on target binding (e.g., kinase inhibition) .
  • Prodrug design : Esterify the hydroxyl group to improve bioavailability and metabolic stability .

Q. What in vitro assays are suitable for evaluating the mechanism of action of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., FP-TDK) to measure IC₅₀ values against kinases or cytochrome P450 isoforms .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-GABA for anxiolytic activity) quantify affinity at neurotransmitter receptors .
  • Apoptosis markers : Flow cytometry with Annexin V/PI staining assesses pro-apoptotic effects in cancer cell lines .

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